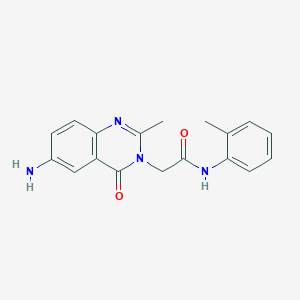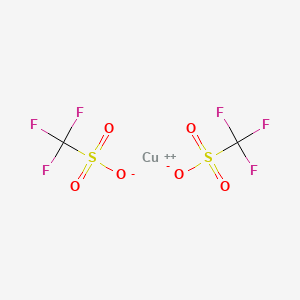
Copper(II) trifluoromethanesulfonate
Übersicht
Beschreibung
Copper(II) trifluoromethanesulfonate, also known as Copper(II) triflate, is a mild Lewis acid . It is used as a catalyst that promotes the dehydration of alcohols and diols to alkenes at ambient temperatures . It is widely used to generate carbenoid species from α-diazo esters and ketones, via in situ reduction to the Cu(I) species .
Synthesis Analysis
Copper(II) trifluoromethanesulfonate has been used in a dehydrogenative coupling reaction of completely as well as incompletely condensed POSS silanols with a wide range of commercially available hydrosilanes . It has also been used in the synthesis of Qinghaosu derivatives .Molecular Structure Analysis
The molecular structure of Copper(II) trifluoromethanesulfonate is represented by the linear formula (CF3SO3)2Cu . It has a molecular weight of 361.68 .Chemical Reactions Analysis
Copper(II) trifluoromethanesulfonate acts as a catalyst in Diels-Alder reaction and cyclopropanation reactions . It is also used as a reagent for oligosaccharide synthesis . It is employed in the dimerization of ketone enolates and tetramethylsilane enol ethers .Physical And Chemical Properties Analysis
Copper(II) trifluoromethanesulfonate has a molecular weight of 361.68 . It has a melting point of ≥300 °C .Wissenschaftliche Forschungsanwendungen
Catalyst in Diels-Alder Reaction
Copper(II) trifluoromethanesulfonate acts as a catalyst in the Diels-Alder reaction . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Catalyst in Cyclopropanation Reactions
It also serves as a catalyst in cyclopropanation reactions . Cyclopropanation refers to the formation of a cyclopropane ring from a compound containing a carbon-carbon double bond .
Reagent for Oligosaccharide Synthesis
Copper(II) trifluoromethanesulfonate is used as a reagent for oligosaccharide synthesis . Oligosaccharides are carbohydrates that consist of three to ten monosaccharides, or, simple sugars .
Lewis Acid
It acts as a Lewis acid . A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base to form a Lewis adduct .
Dimerization of Ketone Enolates
Copper(II) trifluoromethanesulfonate is employed in the dimerization of ketone enolates . Dimerization is the process of combining two identical molecules (a process called monomer) to form a different kind of molecule (a process called dimer) .
Dimerization of Tetramethylsilane Enol Ethers
It is also used in the dimerization of tetramethylsilane enol ethers . Tetramethylsilane (TMS) is the simplest tetraorganosilane, with the formula Si(CH3)4 .
Wirkmechanismus
Target of Action
Copper(II) trifluoromethanesulfonate, also known as Cu(OTf)2, primarily targets organic compounds that can undergo various types of reactions . It acts as a catalyst in these reactions, accelerating the rate at which they occur .
Mode of Action
Cu(OTf)2 interacts with its targets by facilitating the efficient addition of trimethylsilyl cyanide to carbonyl compounds . It also catalyzes other reactions such as Mannich condensation, annulative amination, Friedel-Crafts reaction, Henry reaction, and intramolecular oxidative C-N bond formation for the synthesis of carbazoles .
Biochemical Pathways
It is known to be involved in the synthesis of carbazoles , which are heterocyclic compounds with a wide range of biological activities.
Result of Action
The result of Copper(II) trifluoromethanesulfonate’s action is the efficient catalysis of various reactions, leading to the formation of new compounds . For example, it facilitates the addition of trimethylsilyl cyanide to carbonyl compounds , leading to the formation of new organic compounds.
Safety and Hazards
Copper(II) trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
copper;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSVTLGWRLWOD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuF6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Copper(II) trifluoromethanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20477 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Copper(II) trifluoromethanesulfonate | |
CAS RN |
34946-82-2 | |
| Record name | Copper(II) trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Copper(II) trifluoromethanesulfonate?
A1: The molecular formula is C2CuF6O6S2, and the molecular weight is 361.68 g/mol. []
Q2: In what solvents is Copper(II) trifluoromethanesulfonate soluble?
A3: It exhibits good solubility in methanol, ethanol, DMF, acetonitrile, and formamide. It also shows solubility in isopropyl cyanide and acetone. []
Q3: Is Copper(II) trifluoromethanesulfonate stable in air?
A4: It is moisture-sensitive and should be handled with care. While it can be briefly handled in air for quick transfers, pure samples are best stored under inert conditions (absence of air, moisture, and light) for long-term stability. []
Q4: What are some notable catalytic applications of Copper(II) trifluoromethanesulfonate?
A4: This compound is a highly efficient catalyst for a wide range of organic reactions, including:
- Dimerization: Ketone enolates and silyl enol ethers []
- Cyclization: Dienolates and unsaturated silyl enol ethers [, , ]
- Allylation: Ketones [, ]
- Dehydration: Alcohols [, , ]
- Diels-Alder Reactions: Promoting Diels-Alder reactions with good selectivity. [, ]
- Aromatic Alkylation: Facilitating the alkylation of aromatic compounds. []
- Pictet-Spengler Cyclization: Acting as a catalyst in Pictet-Spengler cyclization reactions. []
- Oxazole Synthesis: Enabling the one-step synthesis of oxazoles from ketones and nitriles under acidic conditions. []
- Carbamoylsilane Addition: Catalyzing the addition of carbamoylsilanes to aldehyde-derived N-methylimidines. []
Q5: How does Copper(II) trifluoromethanesulfonate interact with its target molecules in catalytic reactions?
A5: It acts as a Lewis acid, activating electrophilic substrates by coordinating to electron-rich atoms like oxygen or nitrogen. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
- In the dehydration of alcohols, Cu(OTf)2 coordinates to the oxygen atom of the alcohol, facilitating the elimination of water. []
- In Diels-Alder reactions, it activates the dienophile, making it more reactive towards the diene. []
- In Friedel-Crafts alkylations, it coordinates to the oxygen of the aryl hydroxyacetate, leading to the formation of a planar cation that facilitates electrophilic aromatic substitution. []
Q6: Are there examples of Copper(II) trifluoromethanesulfonate being used in asymmetric synthesis?
A6: Yes, it has shown promise in asymmetric catalysis. For instance:
- Asymmetric Alkylation: It catalyzes the enantioselective alkylation of β-keto phosphonates using diaryl methanols as electrophiles, achieving high enantioselectivity in the presence of a chiral ligand. []
- Asymmetric Addition: It's used with chiral ligands in the asymmetric addition of diethylzinc to diphenylphosphinoyl imines, producing chiral adducts with high enantiomeric excess (ee). [, ]
Q7: Can you provide a specific example of a reaction mechanism involving Copper(II) trifluoromethanesulfonate?
A8: In the synthesis of dihydrofurans from 2-propynyl-1,3-dicarbonyl compounds, Cu(OTf)2, along with potassium tert-butoxide and triphenylphosphine, catalyzes a cyclization reaction. []
Q8: How does modifying the structure of Copper(II) trifluoromethanesulfonate affect its catalytic activity?
A9: While the provided research focuses on Cu(OTf)2, modifying the ligand environment around the copper center significantly influences its catalytic activity and selectivity. This is evident in the use of chiral ligands for asymmetric transformations. [, , ]
Q9: Has computational chemistry been used to study Copper(II) trifluoromethanesulfonate?
A9: Although the provided papers don't delve into detailed computational studies, computational methods like Density Functional Theory (DFT) can be valuable for:
Q10: Are there applications of Copper(II) trifluoromethanesulfonate beyond organic synthesis?
A10: Yes, its applications extend to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



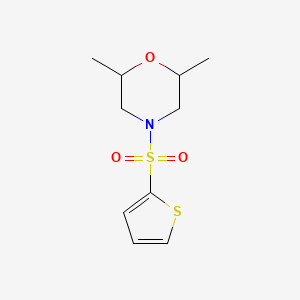

![Calix[6]arene](/img/structure/B1225367.png)
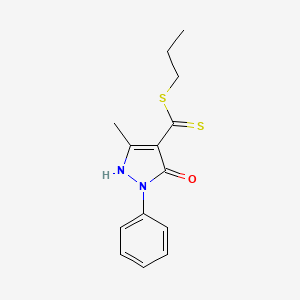
![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)
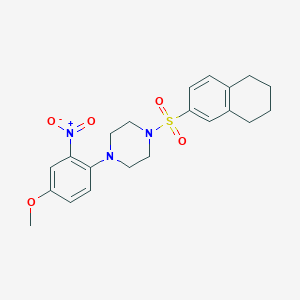
![2-[[(2-Ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1225372.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[oxo(thiophen-2-yl)methyl]-1-indolyl]acetamide](/img/structure/B1225374.png)
![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)
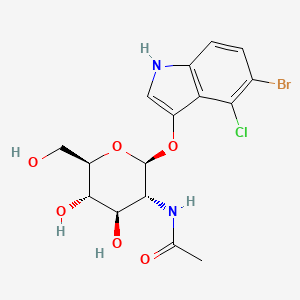

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1225381.png)
![4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)
